molecular formula C7H7BrN2O2 B13650596 2-Bromo-4,5-dimethyl-3-nitropyridine

2-Bromo-4,5-dimethyl-3-nitropyridine

Cat. No.: B13650596
M. Wt: 231.05 g/mol
InChI Key: CJSNTPYUBRBJEW-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 4 and 5 positions, and a nitro group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethyl-3-nitropyridine typically involves the nitration of 2-bromo-4,5-dimethylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various derivatives. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4,5-dimethyl-3-nitropyridine is unique due to the combination of the bromine atom, nitro group, and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

2-bromo-4,5-dimethyl-3-nitropyridine

InChI

InChI=1S/C7H7BrN2O2/c1-4-3-9-7(8)6(5(4)2)10(11)12/h3H,1-2H3

InChI Key

CJSNTPYUBRBJEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C)[N+](=O)[O-])Br

Origin of Product

United States

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